molecular formula C14H19NO2 B1438170 Methyl 2-(cyclohexylamino)benzoate CAS No. 10286-54-1

Methyl 2-(cyclohexylamino)benzoate

Cat. No. B1438170
CAS RN: 10286-54-1
M. Wt: 233.31 g/mol
InChI Key: SJXSNKDIVLBOKP-UHFFFAOYSA-N
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Description

“Methyl 2-(cyclohexylamino)benzoate” is a chemical compound with the molecular formula C14H19NO2 . It is used in laboratory settings .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(cyclohexylamino)benzoate” is characterized by the presence of a cyclohexylamino group attached to a benzoate group . The molecular weight of the compound is 233.31 g/mol .


Physical And Chemical Properties Analysis

“Methyl 2-(cyclohexylamino)benzoate” is a liquid at room temperature . It has a molecular weight of 233.31 g/mol . The compound has a topological polar surface area of 38.3 Ų .

Scientific Research Applications

Structural Analysis and Crystallography

Methyl 2-(cyclohexylamino)benzoate and related compounds have been extensively studied in crystallography. For instance, a study by Jones and Kuś (2004) on N-Cyclo­hexyl-4-(methoxy­carbonyl)­benz­amide, a compound structurally similar to methyl 2-(cyclohexylamino)benzoate, revealed insights into its crystalline structure and hydrogen bonding patterns (Jones & Kuś, 2004).

Applications in Battery Technology

In the field of battery technology, derivatives of methyl 2-(cyclohexylamino)benzoate have shown potential. Wang et al. (2017) demonstrated the use of cyclopentadithiophene and methyl-2,5-dibromobenzoate copolymers as conductive binders for silicon nanoparticles in lithium-ion battery anodes (Wang et al., 2017).

Synthesis of Heterocyclic Systems

The compound has been utilized in synthesizing polyfunctional heterocyclic systems. Pizzioli et al. (1998) researched the synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog, which are versatile for preparing polysubstituted heterocyclic systems (Pizzioli et al., 1998).

Spectroscopic Studies

Fereyduni et al. (2011) conducted one-pot synthesis and spectroscopic studies on 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate, providing valuable insights into its molecular structure and properties (Fereyduni et al., 2011).

Analytical Chemistry Applications

Methyl benzoate, a related compound, has been applied in analytical chemistry. Kagaya and Yoshimori (2012) used methyl benzoate as a non-halogenated extraction solvent for the preconcentration of copper(II), demonstrating its utility in dispersive liquid–liquid microextraction (Kagaya & Yoshimori, 2012).

Cytotoxicity Studies

In 2020, Bunch et al. investigated the cytotoxicity of methyl benzoate, highlighting its implications for safety in various applications (Bunch et al., 2020).

Crystal Engineering

Johnstone et al. (2010) explored the use of high pressure to induce phase transitions in structures related to methyl 2-(cyclohexylamino)benzoate, contributing to the field of crystal engineering (Johnstone et al., 2010).

Pharmaceutical Precursors

A study by Farooq and Ngaini (2019) on methyl-2-formyl benzoate, a bioactive precursor structurally similar to methyl 2-(cyclohexylamino)benzoate, highlights its importance in synthesizing pharmaceuticals due to its diverse pharmacological activities (Farooq & Ngaini, 2019).

Antifolate Properties in Medical Research

Degraw et al. (1992) investigated the antifolate properties of compounds related to methyl 2-(cyclohexylamino)benzoate, demonstrating its potential in medical research (Degraw et al., 1992).

Environmental Monitoring

Parkinson et al. (2009) used methyl benzoate as a biomarker for mold growth in indoor environments, indicating its role in environmental monitoring (Parkinson et al., 2009).

Mechanism of Action

While the specific mechanism of action for “Methyl 2-(cyclohexylamino)benzoate” is not detailed in the available resources, it’s worth noting that similar compounds act by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves .

Safety and Hazards

“Methyl 2-(cyclohexylamino)benzoate” is classified as a combustible liquid and is harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

methyl 2-(cyclohexylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h5-6,9-11,15H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXSNKDIVLBOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298171
Record name Methyl 2-(cyclohexylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(cyclohexylamino)benzoate

CAS RN

10286-54-1
Record name Methyl 2-(cyclohexylamino)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10286-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(cyclohexylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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